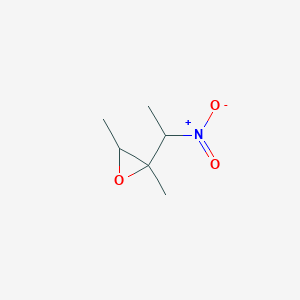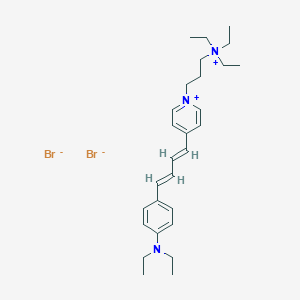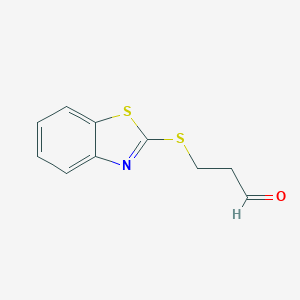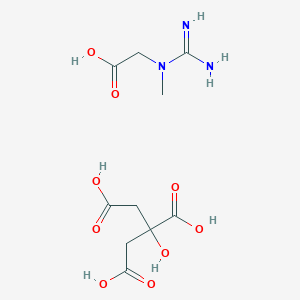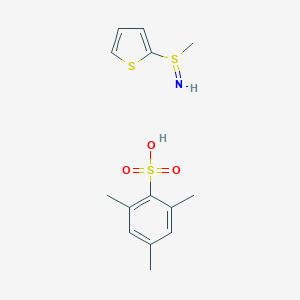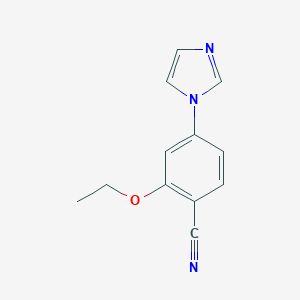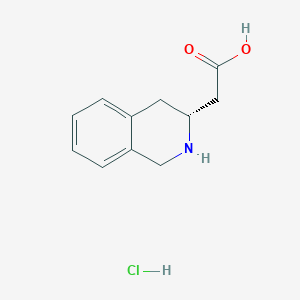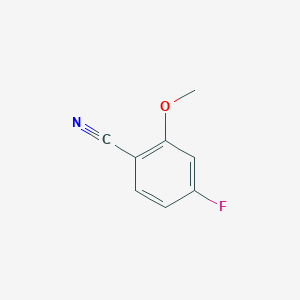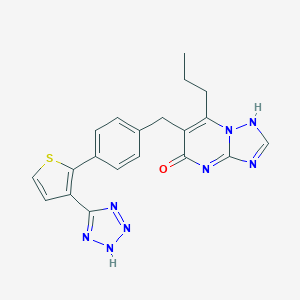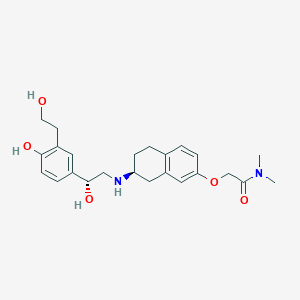![molecular formula C8H9NO B069073 3-[(Z)-2-Methoxyethenyl]pyridine CAS No. 162706-25-4](/img/structure/B69073.png)
3-[(Z)-2-Methoxyethenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Z)-2-Methoxyethenyl]pyridine, also known as MEP, is a chemical compound that belongs to the class of pyridine derivatives. It is commonly used in scientific research to study its biochemical and physiological effects on various organisms. MEP is synthesized through a specific method, which will be discussed in The mechanism of action of MEP is not yet fully understood, but it has been shown to have potential therapeutic applications in treating various diseases. This paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MEP.
Wirkmechanismus
The mechanism of action of 3-[(Z)-2-Methoxyethenyl]pyridine is not yet fully understood. However, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, which may contribute to the anti-inflammatory properties of 3-[(Z)-2-Methoxyethenyl]pyridine. Additionally, 3-[(Z)-2-Methoxyethenyl]pyridine has been shown to induce apoptosis in cancer cells, suggesting that it may have potential anti-tumor effects.
Biochemische Und Physiologische Effekte
3-[(Z)-2-Methoxyethenyl]pyridine has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. Additionally, 3-[(Z)-2-Methoxyethenyl]pyridine has been shown to reduce the expression of COX-2, an enzyme involved in inflammation. In cancer cells, 3-[(Z)-2-Methoxyethenyl]pyridine has been found to induce apoptosis and inhibit cell proliferation. 3-[(Z)-2-Methoxyethenyl]pyridine has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(Z)-2-Methoxyethenyl]pyridine has several advantages for lab experiments. It is a well-established compound with a reliable synthesis method, making it easily accessible for research purposes. Additionally, it has been extensively studied for its potential therapeutic applications, providing a wealth of information for researchers. However, one limitation of 3-[(Z)-2-Methoxyethenyl]pyridine is its potential toxicity. While it has been shown to have therapeutic effects, it may also have harmful effects on certain cells and tissues.
Zukünftige Richtungen
There are several future directions for research on 3-[(Z)-2-Methoxyethenyl]pyridine. One potential area of study is its potential use in treating neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-[(Z)-2-Methoxyethenyl]pyridine and its potential therapeutic applications. Finally, more studies are needed to determine the safety and toxicity of 3-[(Z)-2-Methoxyethenyl]pyridine, particularly in humans.
In conclusion, 3-[(Z)-2-Methoxyethenyl]pyridine is a chemical compound that has potential therapeutic applications in treating various diseases. Its synthesis method is well-established, and it has been extensively studied for its biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on 3-[(Z)-2-Methoxyethenyl]pyridine.
Synthesemethoden
3-[(Z)-2-Methoxyethenyl]pyridine is synthesized through a specific method that involves the reaction of 2-methoxyacrolein with pyridine in the presence of a catalyst. The resulting product is then purified through distillation to obtain pure 3-[(Z)-2-Methoxyethenyl]pyridine. This synthesis method has been well-established and is commonly used in scientific research.
Wissenschaftliche Forschungsanwendungen
3-[(Z)-2-Methoxyethenyl]pyridine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, 3-[(Z)-2-Methoxyethenyl]pyridine has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
162706-25-4 |
|---|---|
Produktname |
3-[(Z)-2-Methoxyethenyl]pyridine |
Molekularformel |
C8H9NO |
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
3-[(Z)-2-methoxyethenyl]pyridine |
InChI |
InChI=1S/C8H9NO/c1-10-6-4-8-3-2-5-9-7-8/h2-7H,1H3/b6-4- |
InChI-Schlüssel |
YVPNYPQBNGOMCO-XQRVVYSFSA-N |
Isomerische SMILES |
CO/C=C\C1=CN=CC=C1 |
SMILES |
COC=CC1=CN=CC=C1 |
Kanonische SMILES |
COC=CC1=CN=CC=C1 |
Synonyme |
Pyridine, 3-(2-methoxyethenyl)-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride](/img/structure/B68992.png)
